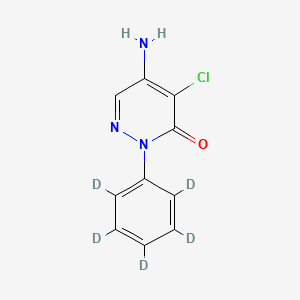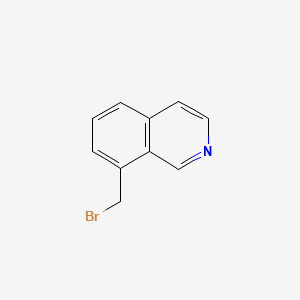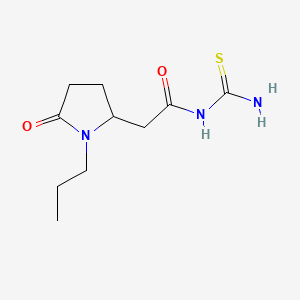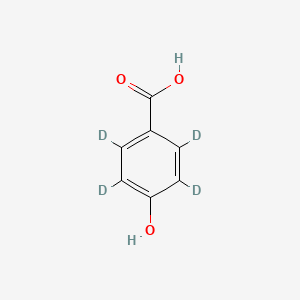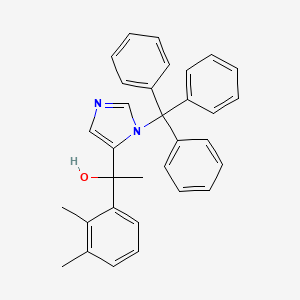![molecular formula C16H17N3O2 B565641 (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester CAS No. 1029691-23-3](/img/structure/B565641.png)
(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester
概要
説明
“(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester” is an ester of carbamic acid . Esters are organic compounds derived from carboxylic acids where the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . In this case, the alkyl group is an isopropyl group .
Molecular Structure Analysis
Esters have a general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, the R group is the “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)” part and the R’ group is the “Isopropyl” part .Chemical Reactions Analysis
Esters, including “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the reverse of esterification . Under acidic or basic conditions, esters can be hydrolyzed to yield a carboxylic acid and an alcohol . Esters can also react with Grignard reagents to form tertiary alcohols .科学的研究の応用
Antibacterial, Antifungal, and Antimycobacterial Compounds
Research on cyanobacterial compounds, including those with complex structures similar to the queried compound, has identified a variety of molecules with significant antimicrobial activities. These compounds span several chemical classes, including alkaloids, aromatic compounds, and polyketides, demonstrating diverse mechanisms of action against multidrug-resistant bacteria, fungi, and mycobacteria. Such research suggests that structurally complex molecules, potentially including "(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester," could be valuable sources of new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).
Carbazoles and Related Heterocycles in Medicinal Chemistry
The structure of the compound shares similarities with carbazole and indole derivatives, which are important scaffolds in medicinal chemistry. Such molecules have been extensively studied for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. Recent advances in synthesizing carbazoles from indoles highlight the importance of transition-metal catalyzed C-H functionalization and other innovative approaches to accessing structurally diverse and biologically active carbazoles (Aggarwal, Sushmita, & Verma, 2019).
Potential Toxicological Considerations
While the original query requested exclusion of information related to drug side effects, it is worth noting the broader context of chemical safety evaluation. Studies on structurally complex molecules, including esters of carbamic acid, often explore their metabolic pathways and potential toxicities to ensure safety in potential therapeutic applications. For example, research into fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) reflects the importance of understanding the metabolism and toxicological profiles of ester compounds, which might also be relevant to evaluating the safety of new chemical entities (Gao, Li, Huang, & Yu, 2019).
作用機序
Safety and Hazards
While specific safety data for “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester” was not found, general safety measures for handling esters include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
Esters, including “(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester”, have wide occurrences in nature and important commercial uses . They are used in a variety of industries, including the food and beverage industry, the perfume industry, and the pharmaceutical industry. Future research could focus on developing new synthesis methods, exploring new applications, and improving our understanding of their physical and chemical properties.
特性
IUPAC Name |
propan-2-yl N-[(2S)-7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)21-16(20)18-11-6-13-12-5-10(8-17)3-4-14(12)19-15(13)7-11/h3-5,9,11,19H,6-7H2,1-2H3,(H,18,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVMCWNVJBLADG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)NC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



